molecular formula C7H7NO B163592 1,3-Dihydrofuro[3,4-c]pyridine CAS No. 126230-90-8

1,3-Dihydrofuro[3,4-c]pyridine

Cat. No. B163592
M. Wt: 121.14 g/mol
InChI Key: WBNLAHSOVLAWCE-UHFFFAOYSA-N
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Description

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is a chemical compound with the linear formula C7H8ClNO . It has a molecular weight of 157.6 . It is a solid substance that is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro .


Molecular Structure Analysis

The IUPAC name for 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is 1,3-dihydrofuro[3,4-c]pyridine hydrochloride . The InChI code for this compound is 1S/C7H7NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h1-3H,4-5H2;1H .


Chemical Reactions Analysis

The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride resulted in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro .


Physical And Chemical Properties Analysis

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 157.6 .

Scientific Research Applications

Synthesis and Derivative Formation

1,3-Dihydrofuro[3,4-c]pyridine serves as a key precursor in the synthesis of novel derivatives, showcasing diverse chemical transformations. A notable example includes its use in domino reactions for synthesizing derivatives from pyridoxal and ketones, yielding a range of compounds characterized by various spectroscopic methods (Pizzuti et al., 2020). Similarly, this compound has been central in synthesizing polysubstituted dihydrofuro[2,3-b]pyridines and pyrano[2,3-b]pyridines through microwave-activated inverse electron demand Diels–Alder reactions (Hajbi et al., 2007).

Biological Activity

1,3-Dihydrofuro[3,4-c]pyridine derivatives have been investigated for their potential biological activities. Dihydrofuro[3,4-c]pyridinones, for instance, were identified as inhibitors of the cytolytic effects of the lymphocyte toxin perforin, marking the first class of small molecules to exhibit such inhibitory properties (Lena et al., 2008). This discovery opens new avenues for therapeutic applications in immune system modulation.

Chemical Transformations and Reactions

The versatility of 1,3-Dihydrofuro[3,4-c]pyridine extends to its role in diverse chemical reactions. It's utilized in regiospecific reductions, demonstrating various forms of biological activity, including antihypertensive and antiarrhythmic properties (Ershov et al., 2014). Furthermore, it undergoes rare transformations in concentrated hydrohalic acid media, leading to the formation of fused heterocycles (Fedoseev et al., 2016), which could have implications for developing new synthetic methodologies.

Novel Methodologies in Synthesis

Recent research has focused on developing novel synthetic approaches for 1,3-Dihydrofuro[3,4-c]pyridine and its derivatives. This includes innovative strategies for synthesizing functionalized dihydrofuro[2,3-b]pyridines and pyrano[2,3-b]pyridines, leveraging intramolecular inverse-electron-demand Diels-Alder reactions and various cross-coupling reactions (Hajbi et al., 2008).

Safety And Hazards

The safety information for 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1,3-dihydrofuro[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-8-3-7-5-9-4-6(1)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNLAHSOVLAWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydrofuro[3,4-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydrofuro[3,4-c]pyridine
Reactant of Route 2
1,3-Dihydrofuro[3,4-c]pyridine
Reactant of Route 3
1,3-Dihydrofuro[3,4-c]pyridine
Reactant of Route 4
1,3-Dihydrofuro[3,4-c]pyridine
Reactant of Route 5
1,3-Dihydrofuro[3,4-c]pyridine
Reactant of Route 6
1,3-Dihydrofuro[3,4-c]pyridine

Citations

For This Compound
59
Citations
I Casadia, TO Daher, S Moura, DF Back, E Faoro… - …, 2021 - thieme-connect.com
A convenient domino route for the synthesis of novel 1,3-dihydrofuro[3,4-c]pyridines from pyridoxal and alkyl, aryl or heteroaryl ketones under basic conditions is reported. A series of …
Number of citations: 3 www.thieme-connect.com
YS Kayukov, SV Karpov, IN Bardasov… - Russian Journal of …, 2012 - Springer
2-Acyl(aroyl)-1,1,3,3-tetracyanopropenides: IV.* Synthesis of 1-alkyl(aryl)-4-amino-6-iodo-3-oxo- 1,3-dihydrofuro[3,4-с]pyridin Page 1 ISSN 1070-4280, Russian Journal of Organic …
Number of citations: 11 link.springer.com
YS Kayukov, SV Karpov, OV Kayukova… - Russian Journal of …, 2014 - Springer
Reactions of 2-aroyl-1,1,3,3-tetracyanopropenides with hydrogen halides in solvents of low dielectric permittivity result in the formation of 6-amino-2-aroyl-2-halopyridine-3,5-…
Number of citations: 10 link.springer.com
AA Grigor'ev, SV Karpov, OE Nasakin… - Russian Journal of …, 2018 - Springer
The reaction of potassium 2-(2,2-dimethylpropanoyl)-1,1,3,3-tetracyanopropenide with an equimolar amount of 2-sulfanylethanol afforded 2-{5-amino-2-(tert-butyl)-4-cyano-2-[(2-…
Number of citations: 3 link.springer.com
SV Fedoseev, OV Ershov, KV Lipin, MY Belikov - RSC advances, 2016 - pubs.rsc.org
Transformation of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles in concentrated hydrohalic acid media leads to the obtaining of two classes of fused …
Number of citations: 27 pubs.rsc.org
CS Cho, J Uk Kim - Journal of Heterocyclic Chemistry, 2008 - Wiley Online Library
3‐Bromopyridine‐4‐carbaldehyde is cyclized with carboxylic acids in acetonitrile at 100 under carbon monoxide pressure in the presence of a catalytic amount of a palladium catalyst …
Number of citations: 1 onlinelibrary.wiley.com
AN Vasil'ev, AN Lyshchikov, OE Nasakin… - Russian Journal of …, 2005 - Springer
Reduction of alkyl-2-amino-5,6-dialkyl-3-cyanopyridine-4-carboxylates with sodium borohydride in protic solvents gave rise to 4-amino-3-imino-6,7-dialkyl-1,3-dihydrofuro[3,4-c]…
Number of citations: 9 link.springer.com
KE Sergeevna, KE Alekseevna - sm1.kubsau.ru
47 Костенко_статья Page 1 Научный журнал КубГАУ, №99(05), 2014 года http://ej.kubagro.ru/2014/05/pdf/47.pdf 1 УДК 547.83 UDC 547.83 СИНТЕЗ 2-R-4-ГИДРОКСИМЕТИЛ-6…
Number of citations: 4 sm1.kubsau.ru
LK Kibardina, AV Trifonov, AB Dobrynin… - Heteroatom …, 2016 - Wiley Online Library
The products of carbonyl phosphonylation of pyridoxal with dialkylphosphinous acid, alkylphosphinic acid ethyl esters, and phosphorous acid dialkyl (or diphenyl) esters have been …
Number of citations: 8 onlinelibrary.wiley.com
P Kalaramna, D Bhatt, H Sharma… - European Journal of …, 2019 - Wiley Online Library
A highly efficient protocol for the synthesis of 2‐aryl/ hetero aryl selenopyridines has been developed via a ruthenium(II)‐catalyzed cycloaddition reaction of 1,6‐diynes with aryl/…

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